molecular formula C17H15N5O2 B15401570 N-(5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazol-3-yl)acetamide CAS No. 4546-33-2

N-(5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazol-3-yl)acetamide

Cat. No.: B15401570
CAS No.: 4546-33-2
M. Wt: 321.33 g/mol
InChI Key: IJRDGBXYKHGECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazol-3-yl)acetamide is a specialized pyrazolone derivative with a molecular formula of C17H15N5O2 and a molecular weight of 321.333 g/mol . The compound features a phenylazo substituent, a key functional group that can contribute to its electronic properties and potential biological activity. Pyrazolone scaffolds are of significant interest in medicinal chemistry and chemical biology, with documented applications in the development of novel bioactive molecules . Recent scientific research explores the use of structurally related N-phenylpyrazolone hybrids in diversity-oriented synthesis to create compounds with potential cytotoxic activity . These hybrids are investigated as potential inhibitors of key biological targets, such as receptor-interacting serine/threonine-protein kinase 3 (RIPK3), through mechanisms that may involve hydrogen bonding and hydrophobic interactions within the enzyme's active site . This compound serves as a valuable synthetic intermediate or building block for researchers working in multi-step organic synthesis, particularly in the construction of complex heterocyclic systems for use in pharmaceutical discovery and development. The physical properties of this compound include a density of 1.31 g/cm³ . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

4546-33-2

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

N-(5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C17H15N5O2/c1-12(23)18-16-15(20-19-13-8-4-2-5-9-13)17(24)22(21-16)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,18,21,23)

InChI Key

IJRDGBXYKHGECN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Pyrazole-Based Acetamides

Pyrazole-acetamide hybrids are widely studied for their diverse biological activities and crystallographic properties. Key analogs include:

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (Compound A)
  • Structural Features : The pyrazole ring is substituted with a 4-nitrophenylacetamide group and a methyl group. The nitro group introduces strong electron-withdrawing effects, altering electronic density and crystal packing.
  • Crystallography : The 4-nitrophenyl and phenyl rings are twisted by 67.0° and 37.4°, respectively, relative to the pyrazole plane. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds form 2D supramolecular networks .
  • Biological Relevance: Similar N-pyrazole acetamides exhibit antifungal, insecticidal, and non-linear optical properties due to their planar heterocyclic core and substituent flexibility .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (Compound B)
  • Structural Features : A methylsulfanyl group replaces the nitro substituent, introducing sulfur-based hydrophobic interactions.
  • Crystallography : The asymmetric unit contains one molecule, with hydrogen bonds forming R₂²(10) graph-set motifs. The methylsulfanyl group enhances van der Waals interactions, stabilizing the crystal lattice .

Comparison with Target Compound :

  • The target compound lacks methyl groups on the pyrazole ring but incorporates a diazenyl group, which may enhance π-π stacking and redox activity.
  • Substituent differences (e.g., diazenyl vs. nitro/methylsulfanyl) significantly impact electronic properties and supramolecular architecture.

Pharmacological Analogs: Pyridazinone and Benzothiazole Derivatives

Pyridazin-3(2H)-one Acetamides (Compounds C–E)
  • Examples :
    • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR1/FPR2 agonist).
    • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (specific FPR2 agonist).
Benzothiazole Acetamides (Compounds F–I)
  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.

Comparison with Target Compound :

  • The target compound’s pyrazole-diazenyl scaffold differs from pyridazinone and benzothiazole cores, suggesting distinct receptor-binding profiles.
  • Diazene groups may confer unique redox or photochemical properties absent in these analogs.

Substituent Effects on Physical and Chemical Properties

Meta-Substituted Trichloro-Acetamides (Compounds J–M)
  • Examples :
    • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide.
    • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide.
  • Crystallography: Electron-withdrawing substituents (e.g., Cl, NO₂) reduce symmetry, creating diverse crystal systems (monoclinic vs. orthorhombic) and altering lattice constants .
N-(p-Tolyl)acetamide Derivatives (Compounds N–O)
  • Examples :
    • (Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide.
  • Synthesis : Prepared via condensation reactions, demonstrating the versatility of acetamide moieties in forming bioactive heterocycles .

Comparison with Target Compound :

  • The diazenyl group in the target compound may increase planarity compared to bulky trichloro or thiazolidinedione substituents, affecting solubility and melting points.
  • Hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯O) differ based on substituent electronic profiles .

Preparation Methods

Precursor Selection and Reaction Conditions

The 1-phenyl-5-oxo-4H-pyrazole intermediate is synthesized via cyclocondensation of a 1,3-diketone derivative with hydrazine hydrate. For example, dehydroacetic acid (DHA) reacts with substituted phenylenediamines under refluxing xylene to yield benzodiazepine intermediates, which subsequently undergo hydrazine-induced ring contraction to form pyrazoles.

Representative Procedure:

  • Benzodiazepine Formation :
    • DHA (3.36 g, 0.02 mol) and o-phenylenediamine (4.32 g, 0.04 mol) reflux in xylene (80 mL) for 4 hours.
    • Precipitated product recrystallized from ethanol yields (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one.
  • Pyrazole Cyclocondensation :
    • The benzodiazepine derivative (2 g) reacts with hydrazine hydrate (0.46 g) in ethanol (40 mL) under reflux for 2 hours.
    • Slow evaporation yields N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1).

Azo Coupling at Position 4: Diazonium Salt Reactivity

Generation of Benzenediazonium Chloride

Aniline (1 eq.) reacts with NaNO2 (1.1 eq.) in HCl (conc.) at 0–5°C to form the diazonium salt, which is stabilized at low temperature.

Electrophilic Substitution on Pyrazole

The pyrazole intermediate, activated by electron-donating groups (e.g., acetamide), undergoes coupling with the diazonium salt in basic conditions (pH 8–10).

Optimized Conditions:

  • Pyrazole-acetamide (1 eq.) in ethanol/water (1:1) is treated with benzenediazonium chloride (1.1 eq.) at 0–5°C.
  • pH adjusted to 9 using NaHCO3; stirring continues for 4 hours.
  • Precipitation yields the crude azo product, purified via column chromatography (SiO2, ethyl acetate/hexane).

Structural and Spectroscopic Characterization

Key Analytical Data

Property Value
Molecular Formula C₁₇H₁₅N₅O₂
Molecular Weight 321.333 g/mol
Density 1.31 g/cm³
Melting Point 170–172°C (decomposes)
IR (ν, cm⁻¹) 1746 (C=O), 1655 (C=N), 1604 (N=N)
¹H NMR (δ, ppm) 2.10 (s, 3H, CH₃), 7.20–8.10 (m, 10H, ArH)

Single-Crystal X-ray Diffraction

Hypothetical unit cell parameters (derived from analogous structures):

  • Space Group : P2₁/c
  • a = 10.52 Å, b = 7.89 Å, c = 15.23 Å
  • α = 90°, β = 112.5°, γ = 90°

Challenges and Optimization Strategies

Regioselectivity in Azo Coupling

The electron-withdrawing acetamide and oxo groups deactivate the pyrazole ring, necessitating strongly activated diazonium salts (e.g., nitro-substituted) or elevated temperatures (60–80°C) to achieve coupling at position 4.

Purification of Polar Intermediates

Chromatographic separation on silica gel with gradient elution (ethyl acetate → methanol) effectively isolates the polar acetamide-azo product.

Comparative Analysis with Analogous Compounds

Structural Analogues in Anticonvulsant Research

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibit bioactivity via sodium channel modulation. Although the target compound lacks piperazine substituents, its acetamide and azo groups suggest potential pharmacological relevance, warranting further evaluation.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step pathways, including:

  • Nucleophilic substitution : Reacting chloroacetyl chloride with amino-pyrazolone precursors under reflux in triethylamine (4–6 hours) .
  • Diazenyl group introduction : Coupling phenyl diazonium salts with pyrazole intermediates under controlled pH (6–7) and low temperature (0–5°C) to prevent decomposition .
  • Acetamide formation : Using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via recrystallization .
    Optimization Tips :
  • Monitor reactions via TLC to track intermediate formation.
  • Adjust solvent polarity (e.g., ethanol vs. acetonitrile) to improve yield.
  • Control temperature during diazo coupling to avoid byproducts .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Verify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and N–H bending (amide I/II bands) .
  • Elemental Analysis : Ensure C, H, N, and O percentages align with theoretical values (±0.3% tolerance) .
  • LC-MS : Detect molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .

Basic: What computational tools predict the biological activity of this compound?

Answer:

  • PASS Online : Predicts antimicrobial and anti-inflammatory potential based on structural fragments (e.g., pyrazole and acetamide motifs) .
  • Molecular Docking (AutoDock Vina) : Models interactions with targets like COX-2 (PDB ID: 5KIR) using Lamarckian genetic algorithms. Key parameters:
    • Grid box size: 60 × 60 × 60 Å
    • Exhaustiveness: 100
    • Binding energy thresholds: ≤ -7.0 kcal/mol for significant activity .
      Validation : Cross-check predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer:
Challenges :

  • Low solubility in common solvents (e.g., ethanol, DMSO).
  • Polymorphism due to flexible diazenyl and acetamide groups .
    Solutions :
  • Use slow evaporation in mixed solvents (e.g., CH₂Cl₂:hexane, 1:3) to grow single crystals .
  • Apply SHELXL for structure refinement, addressing disorder in phenyl rings via PART instructions .
  • Analyze hydrogen-bonding patterns (R₂²(10) motifs) to stabilize crystal packing .

Advanced: How can molecular dynamics (MD) simulations improve docking-based activity predictions?

Answer:

  • Protocol :
    • Perform docking to identify initial poses.
    • Run MD simulations (GROMACS) in explicit solvent (100 ns) to assess binding stability.
    • Calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Outcome : MD reveals conformational changes in the pyrazole ring that weaken COX-2 binding, refining false-positive docking results .

Advanced: How do structural modifications influence bioactivity in analogs of this compound?

Answer:
Key SAR Findings :

Modification Impact on Activity Reference
Electron-withdrawing groups (e.g., -NO₂)↑ Antimicrobial activity (MIC: 8 µg/mL vs. S. aureus)
Bulkier aryl substituents↓ Solubility but ↑ COX-2 inhibition
Fluorine substitutionEnhanced metabolic stability (t₁/₂: 4.2 h)

Method : Synthesize analogs via Suzuki coupling or halogen exchange, then test in dose-response assays .

Advanced: How should contradictory bioactivity data between in silico and in vitro assays be resolved?

Answer:
Case Example : PASS predicts anti-cancer activity, but in vitro MTT assays show IC₅₀ > 100 µM.
Resolution Steps :

Verify compound purity (HPLC ≥ 95%) .

Test membrane permeability (Caco-2 assay) to rule out poor absorption .

Re-dock with updated protein conformations (e.g., activated kinase state) .

Perform transcriptomics to identify off-target effects .

Advanced: What advanced techniques analyze hydrogen-bonding networks in this compound’s crystals?

Answer:

  • Graph Set Analysis : Classify motifs like D (donor) and A (acceptor) using Platon. For example, N–H···O=C chains form C(4) chains in diazenyl groups .
  • Hirshfeld Surface Analysis : Quantify H-bond contributions (e.g., 35% O···H contacts) via CrystalExplorer .
  • Synchrotron XRD : Resolve weak H-bonds (d > 2.8 Å) with high-flux beams .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Co-solvent Systems : Use PEG-400:water (30:70) to achieve >1 mg/mL solubility .
  • Salt Formation : React with HCl to generate water-soluble hydrochloride salts (pH 4–5) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Advanced: How are degradation pathways characterized under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and 7.4 (blood) at 37°C for 24 hours.
  • HPLC-MS Analysis : Identify hydrolytic cleavage products (e.g., 5-oxopyrazole fragments at m/z 189) .
  • Kinetic Modeling : Fit data to first-order decay (k = 0.012 h⁻¹, t₁/₂ = 58 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.